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molecular formula C13H12INO B8487112 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Cat. No. B8487112
M. Wt: 325.14 g/mol
InChI Key: CCUAOJVJSZIOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859535B2

Procedure details

To a solution of 3-iodopyridine (0.3 g, 1.463 mmol) in THF (4 ml) was added ethylmagnesium bromide in diethylether (3M) (0.976 ml, 2.93 mmol). The mixture was stirred at room temperature overnight. GC-MS after overnight showed no starting material and the reaction mixture was cooled in an ice-bath. 4-Iodoacetophenone (0.468 g, 1.902 mmol) was added. The ice-bath was removed after 15 minutes and the reaction was stirred at room temperature for 5 hrs. The reaction mixture was quenched with aqueous saturated NH4Cl solution before dilution with ethyl acetate. The organic phase was separated and washed with brine. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to obtain the crude product which was purified by preparative HPLC (reversed phase). Fractions containing product were pooled and worked up (addition of NaHCO3, removal of acetonitrile followed by extraction with DCM) to obtain the title compound as yellowish oil.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.976 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.468 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C([Mg]Br)C.C(OCC)C.[CH3:17][C:18]([C:20]1[CH:25]=[CH:24][C:23]([I:26])=[CH:22][CH:21]=1)=[O:19]>C1COCC1>[I:26][C:23]1[CH:24]=[CH:25][C:20]([C:18]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)([OH:19])[CH3:17])=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
IC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0.976 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.468 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
GC-MS after overnight showed
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
no starting material and the reaction mixture was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed after 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous saturated NH4Cl solution before dilution with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC (reversed phase)
ADDITION
Type
ADDITION
Details
Fractions containing product
ADDITION
Type
ADDITION
Details
(addition of NaHCO3, removal of acetonitrile followed by extraction with DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(C)(O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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